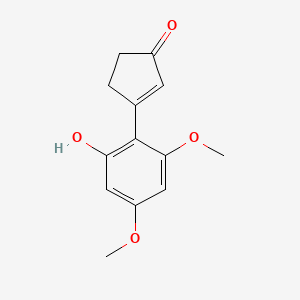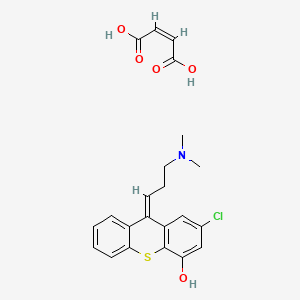
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is a chemical compound known for its significant applications in the pharmaceutical industry. This compound is often studied for its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate typically involves the reaction of a thioxanthene derivative with a dimethylamino propylidene group under specific conditions. The process often includes the use of reagents such as triphenylphosphonium halide and bases like n-butyl lithium in an ether-type solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of various substituted derivatives of the compound .
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for the synthesis of complex molecules .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is often used in experiments to understand its interaction with biological molecules and its potential therapeutic properties .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its unique chemical structure and properties make it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and versatility make it valuable for the synthesis of a wide range of industrial chemicals .
作用機序
The mechanism of action of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Olopatadine: A selective histamine H1-receptor antagonist used for the treatment of allergic conditions.
Dibenzoxepine Derivatives: Compounds with similar structures and therapeutic applications.
Uniqueness
(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility and potential therapeutic properties make it distinct from other similar compounds .
特性
CAS番号 |
77602-72-3 |
|---|---|
分子式 |
C22H22ClNO5S |
分子量 |
447.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(9Z)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C18H18ClNOS.C4H4O4/c1-20(2)9-5-7-13-14-6-3-4-8-17(14)22-18-15(13)10-12(19)11-16(18)21;5-3(6)1-2-4(7)8/h3-4,6-8,10-11,21H,5,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b13-7-;2-1- |
InChIキー |
LGOSCZYIELLRNJ-ASNSJZCJSA-N |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


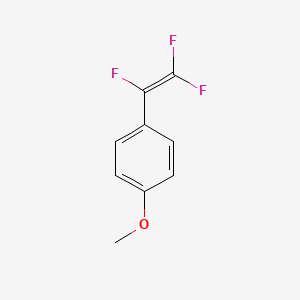

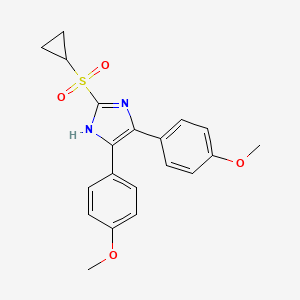
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
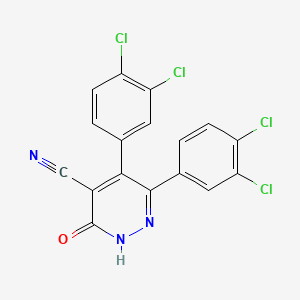
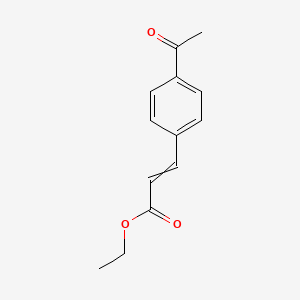
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)

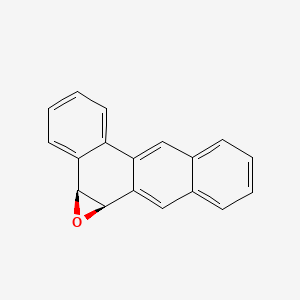
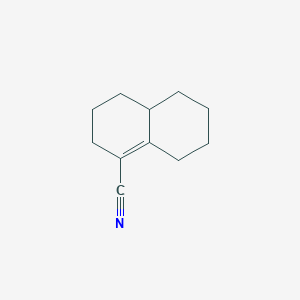
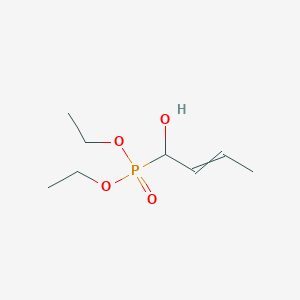
![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
